6-Bromo-2,3-dihydro-1h-inden-1-one oxime
Description
Overview of Indanone Derivatives in Organic Chemistry
Indanone derivatives are a significant class of organic compounds characterized by a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. This structural motif, known as the indanone core, is present in numerous natural products and pharmaceutically active molecules. beilstein-journals.org In the field of organic chemistry, indanones serve as versatile intermediates for the synthesis of more complex molecules. beilstein-journals.org
The reactivity of the indanone scaffold allows for a wide range of chemical transformations. The presence of the ketone and the adjacent alpha-protons facilitates reactions such as aldol condensations, Michael additions, and various cyclization reactions. beilstein-journals.org Numerous synthetic methodologies have been developed to access the indanone core, including intramolecular Friedel-Crafts acylations and Nazarov cyclizations. beilstein-journals.org These methods have enabled the creation of diverse libraries of indanone derivatives for various research applications. beilstein-journals.org Furthermore, the rigid structure of the indanone system makes it a valuable scaffold in the design of molecules with specific three-dimensional orientations, which is crucial for applications in medicinal chemistry and materials science.
Significance of Oxime Functional Group in Chemical Synthesis
An oxime is a functional group with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). nih.gov This functional group is of considerable importance in chemical synthesis due to its versatile reactivity and its role as a key intermediate. nih.gov Oximes can be readily converted into a variety of other functional groups, including amines, nitriles, and amides through reactions like reduction and the Beckmann rearrangement. nih.gov
The formation of an oxime from a ketone, such as in the case of 6-Bromo-2,3-dihydro-1H-inden-1-one oxime, is a straightforward and high-yielding reaction, often used for the protection and purification of carbonyl compounds. orgsyn.org The oxime group can exist as E and Z stereoisomers, which can influence the reactivity and biological activity of the molecule. orgsyn.org In medicinal chemistry, the oxime moiety is found in several approved drugs and is explored for its potential in developing new therapeutic agents, including kinase inhibitors. nih.gov
Contextualization of Halogenated Indanones in Contemporary Research
The introduction of a halogen atom, such as bromine, onto the indanone scaffold significantly influences the compound's chemical properties and biological activity. Halogenation can alter the electronic nature of the aromatic ring, affecting its reactivity in further synthetic transformations. For instance, a bromine substituent can serve as a handle for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
From a medicinal chemistry perspective, halogen atoms are known to modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The presence of a bromine atom can enhance the binding affinity of a compound to its biological target. Research on halogenated indanones has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. beilstein-journals.orgresearchgate.net For example, derivatives of 6-bromo-1H-indazole have shown promising antimicrobial and anticancer activities. researchgate.net The study of halogenated indanones remains an active area of contemporary research, with a focus on developing novel synthetic methods and exploring their therapeutic potential. beilstein-journals.org
Academic Relevance and Research Trajectories for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for academic investigation. The combination of the bromo-indanone core and the oxime functional group makes it a promising candidate for synthetic transformations and biological evaluation.
One potential research trajectory involves the use of this compound as an intermediate in the synthesis of novel heterocyclic systems. The oxime group can undergo the Beckmann rearrangement, which could lead to the formation of lactams, a class of compounds with diverse biological activities. nih.gov Studies on related 6-methoxyindanone oximes have shown interesting and unexpected rearrangement products under Beckmann conditions, suggesting a rich area for chemical exploration. nih.gov
Furthermore, given the known biological activities of related compounds, this compound could be investigated for its own therapeutic potential. The indanone oxime scaffold is present in molecules designed as c-Jun N-terminal kinase (JNK) inhibitors, which have applications in treating inflammatory diseases. nih.gov The bromine substituent could enhance its activity or selectivity. Therefore, future research could focus on screening this compound and its derivatives for various biological activities, including as kinase inhibitors or antimicrobial agents. The synthesis of a library of related compounds with variations in the oxime and the indanone core could lead to the discovery of novel bioactive molecules.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | (E/Z)-6-bromo-2,3-dihydro-1H-inden-1-one oxime |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSFBFMXXWCSH-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2,3 Dihydro 1h Inden 1 One Oxime and Precursors
Synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one
The creation of the brominated indanone core is a critical phase, achievable through various synthetic strategies. These methods range from direct bromination of the pre-formed indanone ring system to constructing the ring from appropriately substituted precursors.
Electrophilic Aromatic Bromination Strategies for Indanone Systems
Electrophilic aromatic substitution is a cornerstone of arene functionalization and provides a direct route to 6-Bromo-2,3-dihydro-1H-inden-1-one from the parent compound, 2,3-dihydro-1H-inden-1-one (1-indanone). The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. libretexts.orglibretexts.orgpressbooks.pub The indanone molecule contains both an activating alkyl portion (the fused dihydrocyclopentane ring) and a deactivating acyl group (the carbonyl group). The alkyl group is an ortho, para-director, while the carbonyl group is a meta-director. The position para to the activating alkyl group (C-6) is also meta to the deactivating carbonyl group, making it the most favorable site for electrophilic attack. libretexts.org
Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS). ontosight.ainih.gov The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br+") that is attacked by the electron-rich aromatic ring. libretexts.orgpressbooks.pub The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org
Table 1: Reagents for Electrophilic Bromination of 1-Indanone (B140024)
| Reagent | Catalyst/Conditions | Product |
|---|---|---|
| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 6-Bromo-2,3-dihydro-1H-inden-1-one |
This is an interactive data table. You can sort and filter the data.
Transition Metal-Catalyzed Annulation Approaches to Substituted Indanones
Modern synthetic chemistry offers powerful transition metal-catalyzed methods for constructing cyclic frameworks like indanones. rsc.org These strategies often provide high yields and control over substitution patterns. nih.gov Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a notable example. whiterose.ac.ukorganic-chemistry.org In this approach, a suitably substituted o-alkenylaryl iodide can be cyclized in the presence of carbon monoxide and a palladium catalyst to form the indanone ring system directly.
Another approach involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives. organic-chemistry.org This method allows for the enantioselective synthesis of chiral 3-aryl-1-indanones. While these methods are powerful for creating diverse indanone scaffolds, their application to the synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one would typically involve starting with a pre-brominated aromatic precursor. mdpi.com Nickel-catalyzed reductive cyclization of enones also represents a versatile method for indanone synthesis. organic-chemistry.org
Precursor Carbonyl Compound Formation
The synthesis of the parent carbonyl compound, 2,3-dihydro-1H-inden-1-one, is a well-established process. The most common and classical method is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid (hydrocinnamic acid) or its corresponding acid chloride. beilstein-journals.orgnih.gov
In this reaction, 3-phenylpropanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid, which promotes cyclization to form the five-membered ketone ring. nih.gov Alternatively, converting the carboxylic acid to the more reactive acid chloride (e.g., with thionyl chloride, SOCl₂) allows the use of a milder Lewis acid catalyst, such as aluminum chloride (AlCl₃), for the intramolecular acylation. beilstein-journals.org
Oximation of 6-Bromo-2,3-dihydro-1H-inden-1-one
The conversion of the ketone functionality in 6-Bromo-2,3-dihydro-1H-inden-1-one to an oxime is a straightforward condensation reaction. This process, however, introduces the possibility of stereoisomerism.
Classical Oximation Procedures Utilizing Hydroxylamine (B1172632) Hydrochloride
The standard method for preparing oximes involves the reaction of a ketone with hydroxylamine, typically supplied as its more stable salt, hydroxylamine hydrochloride (NH₂OH·HCl). nih.gov The reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol. prepchem.comresearchgate.net A base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. Common bases for this purpose include pyridine (B92270), sodium carbonate, or potassium carbonate. prepchem.comorgsyn.org
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration to yield the C=N double bond of the oxime. The reaction is typically driven to completion by heating at reflux. nih.govprepchem.com
Table 2: Typical Conditions for Oximation
| Ketone | Reagent | Base | Solvent | Conditions |
|---|---|---|---|---|
| 6-Bromo-2,3-dihydro-1H-inden-1-one | Hydroxylamine Hydrochloride | Potassium Carbonate | Methanol/Water | Reflux |
This is an interactive data table. You can sort and filter the data.
Stereochemical Control in Oxime Formation: E/Z Isomer Considerations
The C=N double bond of an oxime derived from an unsymmetrical ketone, such as 6-Bromo-2,3-dihydro-1H-inden-1-one, can exist as two geometric isomers: E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). researchgate.net In this context, the priority is assigned to the hydroxyl group and the more substituted carbon of the indanone ring.
The formation of E and Z isomers is often under thermodynamic control, and the ratio can be influenced by reaction conditions such as pH, temperature, and solvent. researchgate.net Steric hindrance plays a significant role; typically, the thermodynamically more stable isomer is the one where the larger group on the carbon is anti (opposite) to the hydroxyl group on the nitrogen to minimize steric repulsion. mdpi.commaynoothuniversity.ie However, intramolecular hydrogen bonding can sometimes favor the syn isomer.
Separation of the isomers can often be achieved by chromatography. maynoothuniversity.ie Furthermore, under acidic conditions, isomerization between the E and Z forms can occur, sometimes allowing for the conversion of a mixture to the more stable single isomer. google.com The characterization and assignment of the specific isomer are typically performed using spectroscopic techniques, such as NMR, where the chemical shifts of protons near the C=N bond differ between the E and Z forms. maynoothuniversity.iersc.org
Solvent-Free and Environmentally Conscious Oximation Techniques
The conversion of a ketone, such as 6-bromo-2,3-dihydro-1H-inden-1-one, to its corresponding oxime is a fundamental chemical transformation. Traditional methods often involve refluxing the ketone with hydroxylamine hydrochloride in a solvent like ethanol with a base such as pyridine, which presents drawbacks including long reaction times and the use of toxic solvents. nih.gov In response, significant research has been directed towards developing solvent-free and environmentally conscious oximation techniques, which are applicable to aromatic ketones and thus relevant for the synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one oxime.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. oatext.com For the synthesis of oximes, aromatic aldehydes and ketones can be reacted with hydroxylamine hydrochloride in the presence of a catalyst like titanium dioxide (TiO2) under microwave irradiation. nih.gov This method can lead to high yields in very short reaction times. nih.gov Another green approach involves using water as a solvent under microwave conditions, which has been shown to be highly efficient for the oximation of various carbonyl compounds, yielding Z-aldoximes from aldehydes and E-ketoximes from ketones with excellent selectivity and yields. orientjchem.org
Grindstone Chemistry:
A particularly green and solventless approach is "grindstone chemistry," a mechanochemical method that involves grinding solid reactants together in a mortar and pestle. nih.govbohrium.comresearchgate.net This technique generates localized heat from friction, driving the reaction forward without the need for any bulk solvent. researchgate.net The use of a solid catalyst, such as bismuth(III) oxide (Bi2O3) or antimony(III) oxide (Sb2O3), has been shown to be highly effective for the oximation of a broad spectrum of aldehydes and ketones, including aromatic variants. nih.govresearchgate.net These reactions are typically rapid, proceeding to completion at room temperature, and the work-up is simplified to adding a solvent to precipitate the product and filter out the catalyst. bohrium.com This method is noted for its high yields, minimal waste, and operational simplicity. nih.govresearchgate.net
The table below summarizes results for the oximation of various aromatic ketones using these environmentally conscious techniques, demonstrating their potential applicability for the synthesis of this compound.
| Carbonyl Compound | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Grindstone | Bi₂O₃ | 10 min | 96 | nih.gov |
| Benzophenone | Grindstone | Bi₂O₃ | 15 min | 94 | nih.gov |
| 4-Chloroacetophenone | Grindstone | Bi₂O₃ | 12 min | 95 | nih.gov |
| 4-Nitroacetophenone | Grindstone | Bi₂O₃ | 15 min | 92 | nih.gov |
| Acetophenone | Microwave | NH₂OH·HCl/H₂O-EtOH | 2 min | 93 | orientjchem.org |
| 4-Bromoacetophenone | Microwave | NH₂OH·HCl/H₂O-EtOH | 3 min | 95 | orientjchem.org |
Deracemization and Enantioselective Synthesis Approaches for Chiral Analogs
The 1-indanone scaffold, present in 6-bromo-2,3-dihydro-1H-inden-1-one, can possess a stereocenter at the C3 position if appropriately substituted, or at the C1 position upon reduction. The synthesis of enantiomerically pure chiral analogs of its oxime is of significant interest. Direct deracemization of a racemic oxime is challenging; therefore, research has primarily focused on the enantioselective synthesis of the chiral ketone precursor or the kinetic resolution of its racemic form.
Enantioselective Synthesis of Chiral Indanones:
The most direct route to a chiral oxime is through the oximation of an enantiopure ketone. Significant progress has been made in the asymmetric synthesis of 1-indanones. One notable method is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. acs.org This process involves the cyclization of pinacolborane chalcone (B49325) derivatives, using a chiral ligand such as (R)-MonoPhos, to yield chiral 3-aryl-1-indanones with high enantiomeric excess (ee). acs.orgbeilstein-journals.org This approach is efficient and applicable to a wide range of substrates. acs.org Another strategy involves the iridium-catalyzed asymmetric hydrogenation of 3-arylindenones, which also provides access to chiral 3-arylindanones in excellent yields and good enantioselectivities. researchgate.net
Kinetic Resolution of Racemic Indanones:
When a racemic mixture of a chiral ketone is prepared, it can be resolved into its constituent enantiomers through kinetic resolution. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. unipd.it An efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved through asymmetric transfer hydrogenation (ATH). rsc.org Using a chiral catalyst like (R,R)- or (S,S)-Ts-DENEB, one enantiomer of the ketone is preferentially reduced to the corresponding alcohol, leaving the unreacted ketone enantiomer in high enantiomeric excess. rsc.org This method effectively separates the two enantiomers, providing both the optically active ketone and alcohol. rsc.org
Dynamic kinetic resolution (DKR) is an even more powerful technique that combines rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for the conversion of an entire racemic mixture into a single enantiomer of the product with a 100% yield. mdpi.com DKR has been successfully applied to related structures, such as rac-2-hydroxy-1-indanone, using a combination of a lipase (B570770) for the resolution step and a ruthenium-based catalyst for the in-situ racemization of the starting material. researchgate.net
The table below presents key findings in the enantioselective synthesis and resolution of chiral indanone precursors.
| Substrate Type | Method | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Pinacolborane chalcone derivative | Asymmetric Intramolecular 1,4-Addition | [Rh(cod)₂]BF₄ / (R)-MonoPhos | Chiral 3-phenyl-1-indanone | Up to 95% | acs.org |
| 3-Arylindenone | Asymmetric Hydrogenation | Iridium catalyst | Chiral 3-arylindanone | Good (e.g., 58-90%) | researchgate.net |
| Racemic 3-aryl-1-indanone | Kinetic Resolution (ATH) | (R,R)-Ts-DENEB | Unreacted (S)-ketone | Excellent (e.g., >99%) | rsc.org |
| rac-2-Hydroxy-1-indanone | Dynamic Kinetic Resolution | Ru(OH)₃/Al₂O₃ and Lipase AK | (R)-1-oxo-indan-2-yl butanoate | 92% | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,3 Dihydro 1h Inden 1 One Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to piece together the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-bromo-2,3-dihydro-1H-inden-1-one oxime, one would expect to see distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the hydroxyl proton of the oxime group. The aromatic protons would appear as multiplets or distinct doublets and triplets in the downfield region (typically 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) in the indanone framework would likely show complex splitting patterns (triplets or multiplets) in the aliphatic region (around 2.5-3.5 ppm) due to coupling with each other. The hydroxyl proton of the oxime (=N-OH) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, nine distinct signals would be expected. The carbon atom of the C=N oxime group would be significantly deshielded, appearing far downfield (typically >150 ppm). The aromatic carbons would resonate in the 120-150 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The two aliphatic methylene carbons would appear in the upfield region of the spectrum (typically 20-40 ppm).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify which protons are adjacent in the structure, for example, confirming the connectivity within the aliphatic -CH₂-CH₂- fragment.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the entire molecular structure, for instance, by connecting the aliphatic protons to the aromatic ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the oxime. It can distinguish between the E and Z isomers by showing correlations between the oxime hydroxyl proton and nearby protons on the indanone ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. This allows for the unambiguous determination of its molecular formula. For this compound, with the molecular formula C₉H₈BrNO, HRMS would be used to measure its monoisotopic mass. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretch of the oxime would typically appear around 1620-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The spectrum would also contain signals for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and a band corresponding to the C-Br stretch at lower frequencies (typically 500-650 cm⁻¹).
Fourier Transform Raman (FT-Raman) Spectroscopy
The analysis of the FT-Raman spectrum would focus on identifying characteristic bands corresponding to the molecule's distinct structural components:
Aromatic C-H and C=C Vibrations: The bromo-substituted benzene (B151609) ring would produce a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring are expected to produce strong to medium intensity bands in the 1400–1650 cm⁻¹ range. mt.com
Oxime Group Vibrations: The C=N (imine) bond of the oxime group is a key functional group that is expected to show a strong and characteristic Raman band. This stretching vibration typically occurs in the 1620–1690 cm⁻¹ region. The N-O stretching vibration is expected in the 930–960 cm⁻¹ range, while the O-H bending vibration could appear around 1300 cm⁻¹.
Aliphatic C-H Vibrations: The dihydro-indenyl core contains methylene (-CH₂-) groups. Their symmetric and asymmetric stretching vibrations would be observed in the 2850–2960 cm⁻¹ region. Bending or scissoring vibrations for these groups are expected around 1450 cm⁻¹.
Carbon-Bromine Vibration: The C-Br bond vibration is expected at lower frequencies, typically in the 500–650 cm⁻¹ range. This band can be useful for confirming the presence of the bromine substituent on the aromatic ring.
Symmetric vibrations and bonds involving non-polar groups, such as C=C and C=N, often produce more intense signals in Raman spectroscopy compared to IR spectroscopy, making FT-Raman particularly useful for characterizing the core carbon skeleton of the molecule. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.orgshu.ac.uk This technique is particularly sensitive to conjugated systems, where π-electrons can be excited from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). youtube.comusp.br
The structure of this compound contains a benzene ring conjugated with a C=N double bond. This extended π-system is the primary chromophore responsible for its UV absorption. The expected electronic transitions would be:
π → π* Transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk For the conjugated system present in the molecule (the aromatic ring and the C=N bond), these transitions are expected to result in strong absorption bands, likely in the 200-300 nm range. The substitution on the benzene ring, including the bromine atom and the fused ring system, will influence the exact position (λmax) and intensity of these absorptions.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the oxime group) to a π* antibonding orbital. shu.ac.uk These transitions are typically of lower energy (occur at longer wavelengths) and are significantly less intense (lower molar absorptivity) than π → π* transitions. shu.ac.uk For this compound, an n → π* transition might be observed as a weaker shoulder or a separate band at a longer wavelength than the main π → π* absorption, potentially above 300 nm.
The UV-Vis spectrum would be a valuable tool for confirming the presence of the conjugated system. The position of the λmax can be affected by the solvent polarity; polar solvents can cause shifts in the absorption bands (solvatochromism), which can provide further information about the nature of the electronic transitions.
Chromatographic Analysis for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, by-products, and potential isomers. moravek.comalwsci.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds and organic intermediates. resolvemass.ca An HPLC method for this compound would typically involve a reversed-phase setup.
Principle: In reversed-phase HPLC, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol) is used to elute the components. moravek.com Compounds are separated based on their relative polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Application for Purity Assessment: A developed HPLC method would allow for the separation of the main compound peak from any impurities. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov
Isomer Separation: Oximes can exist as geometric isomers (E and Z isomers) due to the restricted rotation around the C=N double bond. nih.gov These isomers often have slightly different polarities and can frequently be separated by HPLC. A well-optimized reversed-phase or normal-phase HPLC method could potentially resolve the E and Z isomers of this compound into two distinct peaks. nih.gov
A typical HPLC method would specify the column type, mobile phase composition (often involving a gradient elution), flow rate, column temperature, and detector wavelength (selected based on the UV-Vis spectrum, likely near the λmax of the compound).
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov
Principle: UPLC operates on the same principles of separation as HPLC but at much higher pressures. The smaller particle size increases the efficiency of the separation, leading to sharper and narrower peaks.
Application for Purity and Isomer Analysis: For this compound, a UPLC method would be particularly advantageous for resolving closely eluting impurities or for separating the E and Z isomers, which might co-elute under standard HPLC conditions. nih.gov The enhanced resolution and speed make UPLC a powerful tool for in-process control during synthesis and for the final quality control of the compound. A UPLC method would be developed by transferring and adapting an existing HPLC method or by developing a new method optimized for the shorter, more efficient columns.
Chemical Reactivity and Transformational Chemistry of 6 Bromo 2,3 Dihydro 1h Inden 1 One Oxime
Reactions Involving the Oxime Moiety
The oxime functional group is a versatile moiety that imparts a wide range of reactivity to the 6-Bromo-2,3-dihydro-1H-inden-1-one oxime molecule. The chemical behavior of this group is characterized by reactions at the carbon-nitrogen double bond and the hydroxyl group.
The carbon atom of the oxime is electrophilic in nature, making it susceptible to attack by nucleophiles. However, direct nucleophilic additions across the C=N double bond of oximes are generally less facile compared to the analogous reactions with carbonyl compounds and often necessitate prior activation of the oxime. More commonly, reactions proceed through intermediates where the hydroxyl group has been converted into a more effective leaving group. While specific research on nucleophilic additions to this compound is not widely documented, it is conceivable that reactions with potent nucleophiles, such as organometallic reagents, could lead to the formation of substituted amine products following a reductive workup.
The oxygen atom of the oxime's hydroxyl group possesses nucleophilic character and can readily undergo alkylation and acylation to yield the corresponding oxime ethers and esters. These transformations are typically conducted in the presence of a base, which deprotonates the hydroxyl group and enhances its nucleophilicity.
O-Alkylation: This is commonly accomplished by treating the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
O-Acylation: The acylation of the oxime can be achieved using various acylating agents, including acetic anhydride (B1165640) or benzoyl chloride. nih.gov These reactions are often facilitated by the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. nih.gov
The formation of oxime ethers and esters is significant as it modifies the steric and electronic properties of the oxime moiety. This can be advantageous for subsequent chemical transformations or for the modulation of biological activity in the context of medicinal chemistry.
| Alkylating/Acylating Agent | Base | Product |
|---|---|---|
| Methyl Iodide | NaH | 6-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime |
| Ethyl Bromide | K₂CO₃ | 6-Bromo-2,3-dihydro-1H-inden-1-one O-ethyl oxime |
| Acetic Anhydride | Pyridine | This compound acetate |
| Benzoyl Chloride | Triethylamine | This compound benzoate |
The reduction of oximes represents a well-established and reliable method for the synthesis of primary amines. encyclopedia.pub In the case of this compound, this transformation would afford 6-Bromo-2,3-dihydro-1H-inden-1-amine, a valuable synthetic intermediate. The choice of reducing agent is critical as it can influence the reaction conditions and selectivity.
Several methods are commonly employed for the reduction of oximes:
Catalytic Hydrogenation: This widely used technique involves the reaction of the oxime with hydrogen gas in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. encyclopedia.pubrsc.org This method is often favored due to its clean nature and the ease of product isolation.
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid, are highly effective in converting oximes to their corresponding amines.
Dissolving Metal Reduction: A classic approach to oxime reduction involves the use of an alkali metal, such as sodium, in a protic solvent like ethanol (B145695).
| Reducing Agent | Typical Conditions |
|---|---|
| H₂, Pd/C | Methanol, room temperature, 1 atm H₂ |
| LiAlH₄ | Tetrahydrofuran, reflux |
| NaBH₄/Lewis Acid | Dioxane, room temperature |
| Na/Ethanol | Ethanol, reflux |
The Beckmann rearrangement is a cornerstone reaction of ketoximes, involving their acid-catalyzed transformation into amides. wikipedia.org For a cyclic ketoxime such as this compound, this rearrangement results in a ring expansion to form a lactam, specifically 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, which converts it into a good leaving group (water). wikipedia.org This is followed by a concerted migration of the group situated anti-periplanar to the leaving group to the nitrogen atom, occurring simultaneously with the departure of the water molecule. The resulting nitrilium ion is then intercepted by a water molecule, and subsequent tautomerization yields the final lactam product.
A diverse array of acidic reagents can be utilized to promote the Beckmann rearrangement, ranging from strong protic acids like sulfuric acid and polyphosphoric acid (PPA) to various Lewis acids. wikipedia.orgnih.govresearchgate.net Research on substituted indanone oximes has demonstrated that the choice of catalyst can significantly impact the reaction's efficiency and, in some cases, lead to the formation of unexpected side products. nih.govnih.gov For example, a combination of methanesulfonyl chloride and a Lewis acid has been reported to be an effective system for promoting the Beckmann rearrangement of indanone oximes. nih.gov
Functionalization and Derivatization at the Bromine Substituent
The bromine atom located at the 6-position of the indanone framework serves as a versatile functional handle for a multitude of chemical transformations, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are of paramount importance in contemporary organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are exceptionally powerful methods for the derivatization of aryl bromides. A key advantage is that the oxime functionality is generally stable under the conditions employed for many of these reactions, which allows for the selective modification of the aromatic ring.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, such as an arylboronic acid or its corresponding ester. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govrsc.orgnih.govresearchgate.net This methodology would enable the introduction of a wide array of aryl or vinyl substituents at the 6-position of the indanone core.
Heck-Mizoroki Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.orgrsc.orgnih.gov This reaction leads to the formation of a new carbon-carbon bond, typically with a trans stereochemical outcome.
Sonogashira Coupling: This powerful transformation allows for the direct coupling of the aryl bromide with a terminal alkyne. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, providing a straightforward route to 6-alkynyl-substituted indanone oximes.
Buchwald-Hartwig Amination: This reaction is a highly effective method for the formation of carbon-nitrogen bonds. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org It involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base, leading to the synthesis of diverse 6-amino-substituted indanone oxime derivatives.
Nucleophilic Aromatic Substitution on the Brominated Indene Ring
The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Although direct nucleophilic aromatic substitution (SNAr) is challenging without strong electron-withdrawing groups positioned ortho or para to the bromine, the compound is an excellent substrate for modern palladium-catalyzed cross-coupling reactions. These reactions are typically performed on the more robust parent ketone, 6-bromo-1-indanone (B133036), prior to its conversion to the oxime. ontosight.ai
Prominent cross-coupling reactions applicable to this system include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for creating new carbon-carbon bonds to form biaryl structures or to introduce alkyl or alkenyl substituents. lumenlearning.comvu.nl
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes and is fundamental in the synthesis of aryl alkynes. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. It allows for the synthesis of a wide range of arylamines.
The following table summarizes potential cross-coupling transformations on the 6-bromo-1-indanone scaffold.
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Resulting Functional Group at C6 |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl or Alkyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOt-Bu | Amino (NR₂) |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, or Alkyl |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Alkenyl |
Transformations of the Indenone Ring System
The indenone core, containing both a saturated carbocyclic ring and an oxime, offers further opportunities for chemical modification, including functionalization of the saturated ring and structural rearrangement of the ring system itself.
The saturated portion of the indenone ring, specifically the methylene (B1212753) group at the C2 position, is amenable to functionalization. The C2 position is alpha to the carbonyl group of the parent ketone, making its protons acidic and allowing for enolate formation. This reactivity is typically exploited at the ketone stage before oximation.
Key modifications include alpha-halogenation and alpha-alkylation. For instance, treatment of an indanone with bromine can lead to the formation of a 2-bromo-1-indanone (B167726) derivative. beilstein-journals.orgnih.gov This alpha-bromo ketone is a valuable intermediate for subsequent reactions, such as nucleophilic substitution to introduce other functional groups or as a precursor for ring contraction reactions.
The table below outlines potential modifications at the C2 position of the 6-bromo-1-indanone precursor.
| Reaction Type | Reagent(s) | Intermediate | Resulting Structure at C2 |
| α-Halogenation | Br₂ in Diethyl Ether | Enol/Enolate | Bromine (-Br) |
| α-Alkylation | Base (e.g., LDA), then Alkyl Halide (R-X) | Enolate | Alkyl Group (-R) |
| Aldol Condensation | Aldehyde (RCHO), Base or Acid | Enolate | Hydroxyalkyl group (-CH(OH)R) |
The five-membered ring of the indanone oxime system can be chemically altered to produce larger or smaller ring systems, leading to diverse heterocyclic and carbocyclic scaffolds.
Ring-Expansion Methodologies
The oxime functionality is a key precursor for several important ring-expansion reactions, most notably the Beckmann rearrangement and reductive rearrangements.
Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For a cyclic ketoxime like this compound, the product is a lactam (a cyclic amide). The reaction is stereospecific; the group anti-periplanar to the oxime's hydroxyl group migrates. This means that the (E)- and (Z)-isomers of the oxime will yield two different regioisomeric lactams, expanding the five-membered carbocyclic ring into a six-membered heterocyclic ring. Research has focused on optimizing this rearrangement for indanone oximes using reagents like methanesulfonyl chloride (MsCl) in the presence of a Lewis acid, which has shown to be more efficient than traditional phosphorus-based methods. nih.gov
Reductive Ring-Expansion: Treatment of cyclic ketoximes with certain aluminum hydride reagents can induce a reductive ring-expansion to yield cyclic secondary amines. Reagents such as dichloroaluminum hydride (AlHCl₂) have been found to be particularly effective for this transformation, affording ring-expanded products in good to excellent yields. nih.govresearchgate.net In the case of this compound, this reaction would produce a 6-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative.
Ring-Contraction Methodologies
Ring-contraction reactions, while less common for this specific system, are plausible starting from a functionalized precursor. The Favorskii rearrangement is a well-known method for the contraction of cyclic α-halo ketones. This reaction would be performed on the 2-bromo-6-bromo-2,3-dihydro-1H-inden-1-one intermediate (prepared as described in 4.3.1). Treatment of this α-halo ketone with a base would induce a rearrangement to form a substituted brominated indane-1-carboxylic acid derivative, effectively contracting the six-membered ring of the bicyclic intermediate to a five-membered one.
The following table summarizes these ring transformation methodologies.
| Transformation | Starting Material | Reagent(s) | Product Type |
| Beckmann Rearrangement | 6-Bromo-1-indanone oxime | Acid (H₂SO₄, PPA) or MsCl/Lewis Acid | Bromo-dihydro-benzo[b]azepin-2-one (Lactam) |
| Reductive Ring-Expansion | 6-Bromo-1-indanone oxime | AlHCl₂ or LiAlH₄ | Bromo-tetrahydro-1H-benzo[b]azepine (Cyclic Amine) |
| Favorskii Rearrangement | 2,6-Dibromo-1-indanone | Base (e.g., NaOMe) | Bromo-indane-1-carboxylic acid derivative |
Theoretical and Computational Chemistry Studies of 6 Bromo 2,3 Dihydro 1h Inden 1 One Oxime
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with other exchange and correlation functionals, is commonly employed for such calculations, often paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
For 6-Bromo-2,3-dihydro-1H-inden-1-one oxime, DFT calculations would be used to determine its optimized ground-state geometry by finding the minimum energy conformation. This process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The results would reveal the planarity of the aromatic ring and the specific orientation of the oxime group relative to the fused ring system.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on calculations of structurally similar compounds.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=N | 1.29 |
| N-O | 1.39 | |
| C-Br | 1.90 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angles (°) | C-N-O | 112 |
| C-C=N | 121 | |
| Dihedral Angle (°) | O-N-C-C | ~180 (for E-isomer) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the bromo-benzene ring and the lone pairs of the oxime's nitrogen and oxygen atoms. The LUMO is likely to be distributed over the antibonding π* orbitals of the aromatic system and the C=N bond. The energy of these orbitals provides insight into the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies of this compound Note: Values are illustrative and based on typical results for similar aromatic oximes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Reaction Mechanism Studies and Energy Barrier Computations
A characteristic reaction of oximes is the Beckmann rearrangement, where an oxime is transformed into an amide under acidic conditions. numberanalytics.comnumberanalytics.com This reaction is of significant industrial and synthetic importance. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is anti (opposite) to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com
Computational studies can elucidate the detailed mechanism of the Beckmann rearrangement for this compound. By mapping the potential energy surface, the transition state structure can be identified and the activation energy for the rearrangement can be calculated. These calculations would confirm the stereospecificity of the migration and provide a quantitative measure of the reaction's feasibility.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP is a visual representation of the charge distribution, where different colors correspond to different values of electrostatic potential on the electron density surface. researchgate.net
An MEP map of this compound would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The negative regions, indicating electron-rich areas, are expected to be located around the electronegative oxygen and nitrogen atoms of the oxime group, as well as the bromine atom. These sites are susceptible to electrophilic attack. Conversely, the positive regions, which are electron-poor, would be found around the hydrogen atoms, particularly the acidic proton of the oxime's hydroxyl group, making it a likely site for nucleophilic attack or hydrogen bonding. biointerfaceresearch.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
Table 3: Representative NBO Donor-Acceptor Interactions for this compound Note: These are examples of interactions expected in the molecule, with plausible stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) N | π*(C-C)aromatic | ~5-10 | n → π* |
| LP(2) O | σ*(N-C) | ~2-5 | n → σ* |
| π(C-C)aromatic | π*(C=N) | ~15-25 | π → π* |
Advanced Applications in Synthetic Organic Chemistry and Chemical Development
Role as a Versatile Synthetic Building Block
The utility of 6-bromo-2,3-dihydro-1H-inden-1-one oxime in synthesis stems from the distinct reactivity of its functional groups. The bromo-substituent on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The oxime moiety is a rich functional group that can undergo rearrangements, reductions, or participate in cycloaddition reactions. The underlying indane scaffold provides a rigid, bicyclic core that is present in various biologically active molecules.
This compound is a strategic precursor for a variety of advanced organic intermediates. The oxime group can be readily converted into other functionalities; for instance, catalytic hydrogenation can reduce the oxime to a primary amine, yielding 6-bromo-2,3-dihydro-1H-inden-1-amine. This transformation introduces a chiral center and provides a key building block for pharmaceuticals.
Furthermore, the bromine atom on the aromatic ring allows for the application of modern synthetic methodologies. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings, can be employed to introduce aryl, vinyl, or amino groups at this position. The ability to perform these transformations selectively allows chemists to first modify the indane core via the oxime and then build molecular complexity on the aromatic ring, or vice versa. This stepwise functionalization is crucial for creating libraries of complex molecules for drug discovery. For example, O-arylation of related hydroximate esters has been achieved using palladium catalysis, demonstrating a pathway to O-arylhydroxylamine derivatives which are valuable synthetic building blocks. nih.gov
The rigid structure and embedded functional groups of this compound make it an excellent starting material for the synthesis of intricate polycyclic and heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science.
One of the most powerful applications of cyclic oximes like this compound is in the synthesis of nitrogen-containing heterocycles via the Beckmann rearrangement. wikipedia.org In this acid-catalyzed reaction, the oxime undergoes a rearrangement to form a lactam (a cyclic amide). wikipedia.org When applied to an indanone oxime, this reaction results in ring expansion, incorporating the nitrogen atom into the newly formed ring. nih.gov
This transformation converts the five-membered carbocyclic ring of the indane system into a six- or seven-membered nitrogen-containing ring fused to the benzene (B151609) ring. Specifically, the rearrangement of this compound can yield regioisomeric products such as 7-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one or 7-bromo-3,4-dihydroquinolin-2(1H)-one. The outcome is determined by which group (the aromatic C-7a or the methylene (B1212753) C-2) migrates, a process governed by the stereochemistry of the oxime (E or Z isomer). wikipedia.org Various reagents have been developed to promote this rearrangement in indanone systems, each with varying degrees of efficiency. nih.govnih.govresearchgate.net
| Reagent/Catalyst | Conditions | Resulting Structure Type | Reference |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | CH₂Cl₂, -40°C to room temp. | Lactam (Hydrocarbostyril) | researchgate.net |
| Methanesulfonyl chloride (MsCl) with Lewis Acid | Not specified | Lactam | nih.gov |
| Polyphosphoric acid (PPA) | Classical conditions | Lactam | researchgate.net |
| Tosyl chloride (TsCl) | Acid-catalyzed conditions | Lactam | wikipedia.org |
The indane scaffold is a common component in spirocyclic compounds, where two rings are joined by a single common atom. The C1 carbon of the indanone core is the typical site for the formation of a spiro-center. While reactions directly on the oxime are less common for this purpose, methodologies developed for the parent ketone, 1-indanone (B140024), are directly applicable. For instance, ketonitrones derived from indanones can undergo [3+2] cycloaddition reactions with alkynes to furnish spirocyclic isoxazolines. rsc.org Additionally, enantioselective tandem reactions involving α-hydroxy indanones have been developed to create complex spiro[indanone-isochromanone] derivatives. rsc.org These strategies highlight how the indanone core can be elaborated into complex spiro-linked systems, a transformation for which 6-bromo-2,3-dihydro-1H-inden-1-one could serve as a precursor after conversion back to the ketone or to a related derivative.
Construction of Complex Polycyclic and Heterocyclic Systems
Development of Novel Catalytic Systems and Methodologies
The functional groups of this compound make it an excellent substrate for testing and developing novel catalytic methodologies. The field of organic synthesis has been revolutionized by transition metal catalysis, and this compound offers multiple sites for such transformations. researchgate.net
Recent advances have shown that the oxime group itself can act as a directing group in C-H activation reactions. For example, rhodium(III)-catalyzed reactions of aryl oximes with alkynes can lead to the synthesis of complex nitrogen-containing molecules through the activation of a C-H bond on the aromatic ring. rsc.org Furthermore, copper-catalyzed methods have been developed for the coupling of indanone oxime acetates with thiols, leading to the formation of 2,3-difunctionalized indenones under mild conditions. rsc.org
The bromo-substituent is a classic functional group for palladium-catalyzed cross-coupling reactions. Modern catalysts have been developed that show high efficiency for C-O bond formation between aryl halides and hydroxylamine (B1172632) equivalents, providing direct routes to O-arylhydroxylamines. nih.gov The application of these advanced catalytic methods to a bifunctional substrate like this compound allows for the efficient and selective construction of complex molecular frameworks.
| Catalyst System | Transformation | Functional Group Targeted | Reference |
|---|---|---|---|
| Rhodium(III) complexes | C-H activation / Annulation with alkynes | Aryl C-H bond directed by oxime | rsc.org |
| Copper(I) acetate | Coupling with thiols | Indanone oxime acetate | rsc.org |
| Palladium / t-BuBrettPhos | O-Arylation with hydroxylamine equivalent | Aryl-Br bond | nih.gov |
| Palladium / Biarylphosphine ligands | Suzuki, Buchwald-Hartwig, etc. | Aryl-Br bond | nih.gov |
Chemo- and Regioselective Transformations of the Compound
Chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar positions on a molecule) are critical concepts in the synthesis of complex molecules. This compound presents several challenges and opportunities in this regard.
Regioselectivity: Regioselectivity is most relevant in two key transformations of this molecule. First, during the Beckmann rearrangement, the formation of two different lactam regioisomers is possible, as mentioned previously. Achieving high regioselectivity depends on controlling the E/Z stereochemistry of the oxime, as the group positioned anti to the hydroxyl group is the one that migrates. wikipedia.org Second, if further electrophilic aromatic substitution were to be performed on the benzene ring, the position of the incoming substituent would be directed by the existing bromo and alkyl groups, leading to a specific regioisomer. The synthesis of the indanone core itself can also present regiochemical challenges, with reaction conditions known to influence the final substitution pattern on the aromatic ring. d-nb.info
Applications in Scaffold Diversification Libraries for Chemical Research
This compound has emerged as a versatile building block in the generation of scaffold diversification libraries for chemical research. Its utility stems from the presence of two key functional handles: the bromo substituent on the aromatic ring and the oxime moiety. These features allow for a multitude of chemical transformations, enabling the synthesis of a wide array of structurally diverse molecules from a single, readily accessible starting material. This approach is central to modern drug discovery and chemical biology, where the exploration of novel chemical space is paramount for the identification of new bioactive compounds.
The strategic position of the bromine atom on the indanone framework serves as a versatile anchor point for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the aromatic core. Concurrently, the oxime functional group can undergo a variety of transformations, such as rearrangements, reductions, and cycloadditions, leading to significant alterations of the core scaffold itself. The combination of these derivatization strategies provides a powerful platform for the construction of compound libraries with a high degree of molecular diversity.
Key Diversification Strategies:
Modification of the Aromatic Core via Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from the parent scaffold. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are commonly employed to append diverse fragments to the indanone core.
Transformation of the Oxime Moiety: The oxime group is not merely a passive component of the molecule. It can be chemically manipulated to generate fundamentally different heterocyclic systems. A key transformation is the Beckmann rearrangement, which converts the oxime into a lactam, thereby expanding the five-membered ring of the indanone system into a six-membered nitrogen-containing ring. Furthermore, the oxime can be reduced to the corresponding amine or serve as a precursor for the synthesis of various heterocyclic rings.
Multi-component Reactions: The inherent reactivity of the indanone oxime scaffold can be harnessed in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. This strategy allows for the rapid assembly of complex molecules from simple precursors, which is highly desirable for the generation of large and diverse chemical libraries.
The following table outlines representative examples of diverse scaffolds that can be synthesized from this compound, highlighting the versatility of this starting material in library synthesis.
| Starting Material | Reaction Type | Resulting Scaffold Class | Potential Therapeutic Area of Interest |
| This compound | Suzuki-Miyaura Coupling | 6-Aryl-2,3-dihydro-1H-inden-1-one oximes | Oncology, Inflammation |
| This compound | Sonogashira Coupling | 6-Alkynyl-2,3-dihydro-1H-inden-1-one oximes | Antiviral, Materials Science |
| This compound | Beckmann Rearrangement | 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-2(5H)-ones | CNS Disorders, Cardiovascular |
| 6-Aryl-2,3-dihydro-1H-inden-1-one oxime | Reduction of Oxime | 6-Aryl-2,3-dihydro-1H-inden-1-amines | Neurological Disorders |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2,3-dihydro-1H-inden-1-one oxime, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via oximation of 6-Bromo-2,3-dihydro-1H-inden-1-one using hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture). Purity optimization involves recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) . For derivatives, asymmetric hydrogenation of ketoximes using Rh catalysts with chiral phosphine ligands (e.g., (R)-BINAP) has been explored, though enantiomeric excess (ee) remains low (≤32%) due to unstable intermediate ketimines .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm oxime formation (C=N-OH resonance at ~8–10 ppm) and bromine substitution (aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Validate N–O (∼1630 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches.
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in structurally similar indenone oximes) .
Advanced Research Questions
Q. How can enantioselective synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-amine (a key intermediate) be improved from the oxime precursor?
- Methodological Answer : Asymmetric hydrogenation of the oxime using Rhodium catalysts with chiral ligands (e.g., Josiphos or Mandyphos) may enhance ee. However, low selectivity (≤32% ee) is attributed to ketimine instability and competing reduction pathways. Strategies include:
- Ligand screening : Bulky phosphine ligands to stabilize transition states.
- Low-temperature reactions : To minimize side reactions (e.g., over-reduction).
- Additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Frontier Molecular Orbitals (HOMO/LUMO) : To assess charge transfer and electrophilicity.
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for reaction planning.
- Global reactivity descriptors : Chemical hardness (η) and electrophilicity index (ω) predict stability and reactivity .
Q. How does this compound compare to its derivatives in kinase inhibition (e.g., B-Raf)?
- Methodological Answer : Structural analogs like SB 590885 (a triarylimidazole oxime derivative) exhibit potent B-Raf inhibition (Kd = 0.3 nM) due to:
- Oxime group : Coordinates with kinase active-site residues (e.g., DFG motif).
- Bromine substitution : Enhances hydrophobic interactions in the ATP-binding pocket.
- Selectivity : High against 46 other kinases, attributed to steric complementarity .
Data Contradiction Analysis
Q. Why do studies report conflicting yields and enantiomeric excess in hydrogenation of indenone oximes?
- Methodological Answer : Discrepancies arise from:
- Catalyst loading : Lower Rh catalyst (1 mol%) improves yield but reduces ee due to incomplete stereochemical control .
- Substrate purity : Trace impurities (e.g., residual solvents) inhibit catalyst activity.
- Reaction monitoring : Inconsistent use of chiral HPLC or polarimetry for ee determination.
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Chemical-impermeable gloves (EN 374 standard), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Spill management : Absorb with inert material (e.g., sand) and avoid drainage contamination .
Application in Drug Discovery
Q. What bioactivity data support the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Antimicrobial activity : Analogous indenone oximes show MIC values of 12.5–25 µg/mL against Gram-negative (E. coli) and Gram-positive (B. subtilis) strains via membrane disruption .
- Anticancer activity : B-Raf inhibitors (e.g., SB 590885) block MAPK/ERK signaling, inducing apoptosis in melanoma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
